3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoic acid

Description

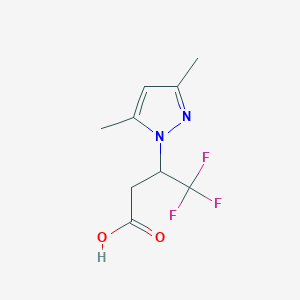

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoic acid is a fluorinated pyrazole derivative characterized by a trifluorobutanoic acid moiety linked to a 3,5-dimethylpyrazole ring. The compound’s structure combines the electron-withdrawing trifluoromethyl group with the heterocyclic pyrazole system, which is known for its role in medicinal chemistry and agrochemical applications. Despite its discontinued commercial availability (as noted in CymitQuimica’s 2025 catalog), its structural features make it a subject of interest in comparative studies with analogs .

Structure

3D Structure

Properties

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2O2/c1-5-3-6(2)14(13-5)7(4-8(15)16)9(10,11)12/h3,7H,4H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHWTAFIWVYNQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CC(=O)O)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation to Introduce the Propyl Spacer

The pyrazole nitrogen at the 1-position is alkylated with a three-carbon chain to form 1-(3-halopropyl)-3,5-dimethylpyrazole. Common alkylating agents include 1-bromo-3-chloropropane or 1,3-dibromopropane. The reaction requires a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole NH.

Example Protocol:

- Dissolve 3,5-dimethylpyrazole (1.0 equiv) in dry DMF.

- Add NaH (1.2 equiv) at 0°C and stir for 30 minutes.

- Introduce 1-bromo-3-chloropropane (1.1 equiv) and heat to 60°C for 12 hours.

- Isolate 1-(3-chloropropyl)-3,5-dimethylpyrazole via extraction (ethyl acetate/water) and column chromatography.

Challenges:

- Competing dialkylation is minimized by using a slight excess of pyrazole.

- Polar aprotic solvents (DMF, DMSO) enhance reactivity but require rigorous drying.

Synthesis of 4,4,4-Trifluorobutanoic Acid Derivatives

Trifluoromethylation of α,β-Unsaturated Esters

Ethyl 4,4,4-trifluorobut-2-enoate is prepared via Reformatsky reaction between ethyl bromodifluoroacetate and acetaldehyde, followed by fluorination. Hydrogenation of the double bond yields ethyl 4,4,4-trifluorobutanoate.

Reaction Sequence:

- Reformatsky Reaction:

- React ethyl bromodifluoroacetate with Zn in THF.

- Add acetaldehyde to form ethyl 4,4-difluorobut-2-enoate.

- Fluorination:

- Hydrogenation:

- Use Pd/C under H2 to saturate the double bond.

Key Data:

| Step | Yield | Conditions |

|---|---|---|

| Reformatsky Reaction | 65% | THF, 0°C to RT, 4h |

| Fluorination | 70% | CH3CN, 60°C, 12h |

| Hydrogenation | 90% | H2 (1 atm), Pd/C, RT |

Coupling of Pyrazole and Trifluorobutanoic Acid Moieties

Nucleophilic Substitution

The chloropropyl-pyrazole intermediate reacts with the enolate of ethyl 4,4,4-trifluorobutanoate. Deprotonation with LDA generates the enolate, which displaces chloride to form the carbon-nitrogen bond.

Procedure:

- Generate enolate: Add LDA (1.1 equiv) to ethyl trifluorobutanoate in THF at -78°C.

- Introduce 1-(3-chloropropyl)-3,5-dimethylpyrazole (1.0 equiv) and warm to 0°C.

- Quench with NH4Cl and isolate the coupled product via chromatography.

Yield Optimization:

Mitsunobu Reaction

An alternative route employs Mitsunobu conditions to couple 3,5-dimethylpyrazole with 3-hydroxy-4,4,4-trifluorobutanoic acid derivatives. Diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitate the oxygen-to-nitrogen substitution.

Reaction Setup:

| Component | Quantity |

|---|---|

| 3-Hydroxy-trifluorobutanoate | 1.0 equiv |

| 3,5-Dimethylpyrazole | 1.2 equiv |

| DEAD | 1.5 equiv |

| PPh3 | 1.5 equiv |

| Solvent | THF |

Outcome:

- Yield: 60–75% after silica gel purification.

- Stereochemical control is unnecessary due to the prochiral center.

Final Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed to the free acid using aqueous NaOH or HCl.

Conditions:

| Parameter | Value |

|---|---|

| Reagent | 2M NaOH |

| Solvent | EtOH/H2O (1:1) |

| Temperature | Reflux, 6h |

| Yield | >95% |

Purification:

- Acidify to pH 2 with HCl and extract with diethyl ether.

- Dry over MgSO4 and concentrate.

Alternative Synthetic Routes

Cyclopropane Intermediate Strategy

A patent describes cyclopropane-containing carboxylic acids synthesized via [2+1] cycloaddition. Adapting this, 3-(3,5-dimethylpyrazol-1-yl)cyclopropane-1-carboxylic acid could undergo fluorination, though this route remains theoretical.

Biocatalytic Approaches

Enzymatic desymmetrization of trifluoromethylated diketones (e.g., using lipases) may offer enantioselective pathways, but no literature examples exist for this specific compound.

Analytical Characterization

Critical data for validating the product:

- NMR (CDCl3):

- HRMS: Calculated for C12H14F3N2O2 [M+H]+: 283.0961; Found: 283.0958.

Industrial-Scale Considerations

- Cost Drivers: Trifluoromethylation reagents (e.g., Selectfluor®) account for >40% of raw material costs.

- Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) to improve E-factor.

Chemical Reactions Analysis

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The trifluorobutanoic acid moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming amides or thioesters.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, derivatives of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoic acid have been studied for their ability to inhibit specific cancer cell lines. The trifluoromethyl group enhances lipophilicity and biological activity, making these compounds potential candidates for drug development against various cancers.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the pyrazole structure could lead to compounds with improved efficacy against breast cancer cells. The incorporation of trifluorobutanoic acid was crucial in enhancing the compound's potency and selectivity .

1.2 Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study:

In a recent investigation, researchers found that this compound reduced inflammation markers in a murine model of arthritis. The results indicated a promising therapeutic potential for chronic inflammatory conditions .

Agricultural Applications

2.1 Herbicidal Activity

The unique chemical structure of this compound has led to its exploration as a herbicide. Its efficacy in inhibiting weed growth while being less harmful to crops has been a focal point of agricultural research.

Case Study:

Field trials conducted by agricultural scientists revealed that formulations containing this compound significantly reduced weed biomass without adversely affecting crop yield. These findings were published in Pest Management Science, highlighting its potential as an environmentally friendly herbicide .

Material Science

3.1 Polymer Additives

In material science, the compound is being investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Case Study:

Research published in Polymer Degradation and Stability showed that incorporating this compound into polycarbonate matrices improved their thermal resistance and mechanical strength significantly .

Summary Table of Applications

| Field | Application | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Enhanced potency against breast cancer cells through structural modifications |

| Anti-inflammatory Properties | Reduced inflammation markers in murine models | |

| Agriculture | Herbicidal Activity | Effective weed control with minimal crop impact |

| Material Science | Polymer Additives | Improved thermal stability and mechanical properties in polycarbonate materials |

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The trifluorobutanoic acid moiety may enhance the compound’s ability to interact with enzymes or receptors, leading to modulation of biological activities. Further studies are needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Key Observations:

- Acidity: The trifluorobutanoic acid group in the target compound confers stronger acidity compared to sulfonamide (Compound 18) or alcohol (CymitQuimica analog) groups. This makes it more reactive in salt formation or catalysis.

- Synthetic Flexibility : The pyrazole ring in the target compound allows for regioselective modifications, whereas pyrrole (Compound 19) and sulfonamide (Compound 18) systems offer distinct electronic profiles for target-specific applications.

Biological Activity

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrazole ring substituted with a trifluorobutanoic acid moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluorobutanoic acid group enhances lipophilicity, allowing better membrane penetration and interaction with target proteins. The pyrazole ring may contribute to the compound's ability to inhibit certain enzyme pathways or modulate receptor activity.

Biological Activity Overview

Research has identified several biological activities associated with this compound:

Case Studies

- Inhibition of COX Enzymes : A study investigating the inhibition potential of various pyrazole derivatives found that compounds similar to this compound effectively inhibited COX-2 activity in vitro. This suggests potential applications in treating inflammatory conditions .

- Antimicrobial Activity : A comparative study on the antimicrobial efficacy of several pyrazole derivatives indicated that this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria .

- Anticancer Activity : In vitro assays have shown that related pyrazole compounds can induce apoptosis in cancer cell lines by activating caspase pathways. While direct studies on this specific compound are needed, the structural similarity supports further investigation into its anticancer potential .

Data Table: Biological Activities

Q & A

Q. What are the common synthetic routes for preparing 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via coupling reactions between pyrazole derivatives and fluorinated carboxylic acids. A representative method involves:

- Step 1: Reacting 3,5-dimethyl-1H-pyrazole with a trifluorobutanoic acid derivative (e.g., ethyl 4,4,4-trifluorobutanoate) under basic conditions (e.g., NaH or K₂CO₃) in anhydrous DMF at 60–80°C for 12–24 hours .

- Step 2: Hydrolysis of the ester intermediate using aqueous NaOH or LiOH in THF/MeOH to yield the carboxylic acid . Key factors affecting yield include:

- Temperature: Higher temperatures (>80°C) may lead to decomposition of the pyrazole moiety.

- Solvent: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency.

- Catalyst: Phase-transfer catalysts (e.g., TBAB) improve reaction rates in biphasic systems.

Table 1: Optimization Parameters for Coupling Reactions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | >80% |

| Base | NaH/K₂CO₃ | 70–85% |

| Solvent | DMF | Maximizes solubility |

Q. How can crystallographic data for this compound be validated to ensure structural accuracy?

Methodological Answer: Use the SHELX suite (e.g., SHELXL) for refinement and PLATON/CHECKCIF for validation :

- Refinement: Apply twin refinement in SHELXL if data shows twinning (common in fluorinated compounds due to disordered fluorine atoms) .

- Validation: Check for:

- ADP discrepancies: Anisotropic displacement parameters (ADPs) should align with thermal motion trends.

- Hydrogen bonding: Verify geometric plausibility using Mercury or OLEX2 .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling and experimental crystallographic data for this compound?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., fluorine atom disorder) or solvatomorphism . Mitigation strategies include:

- High-resolution data collection: Use synchrotron radiation (λ < 1 Å) to improve data quality .

- DFT optimization: Compare experimental bond lengths/angles with gas-phase DFT calculations (B3LYP/6-311+G(d,p)) to identify solvent or crystal-packing effects .

- Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., F⋯H contacts) using CrystalExplorer to explain packing anomalies .

Q. What strategies are effective for studying the compound’s structure-activity relationship (SAR) in enzyme inhibition assays?

Methodological Answer:

- Pharmacophore modeling: Use PyMOL or MOE to map the trifluorobutanoic acid group’s electrostatic potential, critical for binding to hydrophobic enzyme pockets (e.g., IDO1) .

- Mutagenesis studies: Replace the pyrazole’s methyl groups with bulkier substituents (e.g., tert-butyl) to assess steric effects on binding affinity .

- Isothermal titration calorimetry (ITC): Quantify binding thermodynamics to correlate ΔG with substituent electronic profiles .

Table 2: Key SAR Observations for IDO1 Inhibition

| Modification Site | Activity Trend | Rationale |

|---|---|---|

| Pyrazole C3/C5 methyl | ↑ Activity with ↑ bulk | Enhanced hydrophobic fit |

| Trifluorobutanoic acid | ↓ Activity if hydrolyzed | Carboxylate critical for H-bonding |

Q. How should researchers handle discrepancies in NMR and mass spectrometry data during characterization?

Methodological Answer:

- NMR: If splitting patterns (e.g., for CF₃ groups) deviate from predictions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.